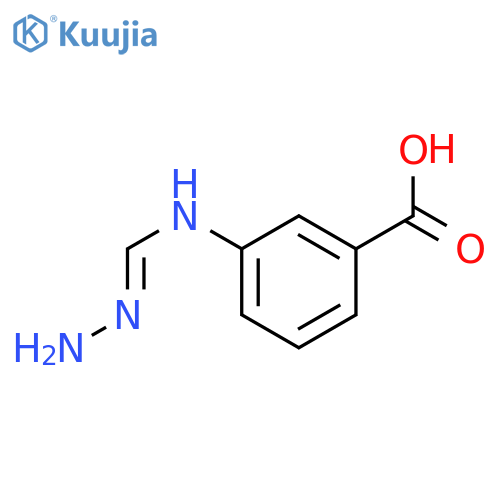Cas no 82957-07-1 (3-carbamimidamidobenzoic acid)

3-carbamimidamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-[(aminoiminomethyl)amino]-
- 3-(hydrazinylmethylideneamino)benzoic acid
- 3-carbamimidamidobenzoic acid
- 3-[(aminoiminomethyl)amino]benzoic acid
- 3-[(E)-(Hydrazinylmethylidene)amino]benzoic acid
- DTXSID80741484
- 82957-07-1
- BMPGPHRIAPPJPW-UHFFFAOYSA-N
- SCHEMBL6777725
-
- MDL: MFCD20638418
- インチ: InChI=1S/C8H9N3O2/c9-11-5-10-7-3-1-2-6(4-7)8(12)13/h1-5H,9H2,(H,10,11)(H,12,13)
- InChIKey: BMPGPHRIAPPJPW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)N=CNN)C(=O)O
計算された属性
- せいみつぶんしりょう: 179.069476538g/mol
- どういたいしつりょう: 179.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 87.7Ų
3-carbamimidamidobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-307664-1.0g |
3-carbamimidamidobenzoic acid |
82957-07-1 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-307664-1g |
3-carbamimidamidobenzoic acid |
82957-07-1 | 1g |
$0.0 | 2023-09-05 |
3-carbamimidamidobenzoic acid 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3-carbamimidamidobenzoic acidに関する追加情報
Introduction to 3-carbamimidamidobenzoic acid (CAS No. 82957-07-1) and Its Emerging Applications in Chemical Biology and Medicine
3-carbamimidamidobenzoic acid, identified by the Chemical Abstracts Service registry number 82957-07-1, is a versatile organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This benzoic acid derivative features a unique structural motif—a carbamimidamide group—positioned at the 3-position of the benzene ring. The presence of this functional moiety imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents and biochemical probes.
The structure-activity relationship (SAR) of 3-carbamimidamidobenzoic acid has been extensively studied, particularly in the context of its potential as an intermediate in drug synthesis. Researchers have explored its derivatives to modulate bioactivity, with promising results in inhibiting various enzymatic targets. For instance, modifications to the carbamimidamide moiety have been shown to enhance binding affinity to proteases and kinases, which are critical targets in oncology and inflammatory diseases. Recent advances in computational chemistry have further accelerated the design of optimized analogs, leveraging machine learning models to predict optimal pharmacokinetic profiles.
One of the most compelling aspects of 3-carbamimidamidobenzoic acid is its utility as a building block for more complex molecules. In medicinal chemistry, it serves as a precursor for synthesizing inhibitors of polyphenol oxidases, which play a role in oxidative stress-related pathologies. Additionally, its benzoic acid core is well-documented for its antimicrobial properties, making it a candidate for developing next-generation antibiotics. The integration of 3-carbamimidamidobenzoic acid into drug candidates has been particularly noteworthy in addressing resistant bacterial strains, where traditional antibiotics have demonstrated limited efficacy.
In the realm of chemical biology, 3-carbamimidamidobenzoic acid has been employed as a tool compound for studying enzyme mechanisms. Its ability to act as a substrate or inhibitor provides insights into metabolic pathways and disease biomarkers. Notably, researchers have utilized this compound to investigate the role of benzoic acid derivatives in xenobiotic metabolism, uncovering novel interactions between cytochrome P450 enzymes and small-molecule ligands. These findings are particularly relevant in personalized medicine, where understanding individual metabolic variations can guide tailored therapeutic strategies.
The synthesis of 3-carbamimidamidobenzoic acid (CAS No. 82957-07-1) typically involves multi-step organic reactions, starting from commercially available benzoic acid precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques align with modern green chemistry principles, minimizing waste and improving atom economy—a critical consideration in large-scale pharmaceutical production.
Recent publications highlight the application of 3-carbamimidamidobenzoic acid in designing metal-organic frameworks (MOFs) with pharmaceutical relevance. The carbamimidamide group’s ability to coordinate with transition metals has enabled the creation of porous materials capable of encapsulating bioactive molecules. Such MOFs show promise in controlled drug delivery systems, where precise release kinetics can enhance therapeutic efficacy while reducing side effects. This interdisciplinary approach merges organic synthesis with materials science, opening new avenues for innovation.
The pharmacological profile of 3-carbamimidamidobenzoic acid derivatives continues to evolve with emerging research findings. Studies indicate that certain analogs exhibit anti-inflammatory properties by modulating cytokine production pathways. This makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, preclinical trials have demonstrated potential neuroprotective effects when tested against models of neurodegenerative disorders like Alzheimer’s disease.
Regulatory considerations play a crucial role in advancing compounds like 3-carbamimidamidobenzoic acid into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized derivatives meet stringent quality standards before entering human trials. Collaborative efforts between academic institutions and pharmaceutical companies are fostering an environment where innovative drug candidates can be rapidly translated from bench to market.
The future prospects for 3-carbamimidamidobenzoic acid are bright, driven by ongoing research into its pharmacological applications and synthetic modifications. As computational methods improve and high-throughput screening becomes more efficient, the discovery pipeline for new derivatives will accelerate significantly. This compound exemplifies how foundational molecules can serve as springboards for therapeutic innovation across multiple disease domains.
82957-07-1 (3-carbamimidamidobenzoic acid) 関連製品
- 852138-21-7(4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide)
- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)
- 123175-82-6(ACHROMOPEPTIDASE)
- 80573-04-2(Balsalazide)
- 1705308-80-0(N-(1-phenylpyrrolidin-2-yl)methyl-2H-1,3-benzodioxole-5-carboxamide)
- 2028980-27-8(3-bromo-4-(2-cyclobutoxyethoxy)oxolane)
- 1261986-28-0(2-methyl-4-(3-nitrophenyl)phenol)
- 2640960-63-8(1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol)
- 89082-06-4(Ethanone, 1-(3-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-)
- 2227891-08-7((2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol)




